molecular formula C12H12Br2O8S2 B6613027 Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate CAS No. 94768-98-6

Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate

Cat. No.: B6613027
CAS No.: 94768-98-6
M. Wt: 508.2 g/mol
InChI Key: NNFVUXRTJJBEKW-UHFFFAOYSA-N
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Description

Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is a complex organic compound characterized by its bromine and sulfur atoms, as well as its multiple carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate typically involves multiple steps, starting with the appropriate precursors. One common method involves the reaction of dibromothiophene with carboxylic acid derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of dithiols or thioethers.

  • Substitution: Generation of substituted dithiine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Biology: It serves as a tool in biochemical studies to understand sulfur metabolism in organisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid: Similar structure but lacks the tetramethyl groups.

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar bromine and methyl groups but different core structure.

Uniqueness: Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate stands out due to its combination of bromine, sulfur, and carboxylate groups, which confer unique chemical properties and reactivity compared to its similar counterparts.

Properties

IUPAC Name

tetramethyl 2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O8S2/c1-19-7(15)5-6(8(16)20-2)24-12(14,10(18)22-4)11(13,23-5)9(17)21-3/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFVUXRTJJBEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(C(S1)(C(=O)OC)Br)(C(=O)OC)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133950
Record name 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94768-98-6
Record name 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94768-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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